![molecular formula C9H13BrN2O B14394576 2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine CAS No. 88558-87-6](/img/structure/B14394576.png)
2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine is a chemical compound that features a brominated pyridine ring linked to an ethylamine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Ether Formation: The 5-bromopyridine is then reacted with an appropriate alkoxide to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyridin-2-yl)oxy]-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
- 5-Bromopyridine-3-carboxylic acid
- 2-Amino-5-bromopyridine
Uniqueness
2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine is unique due to its specific combination of a brominated pyridine ring and an ethylamine group linked via an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
88558-87-6 |
|---|---|
Molecular Formula |
C9H13BrN2O |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)oxy-N-ethylethanamine |
InChI |
InChI=1S/C9H13BrN2O/c1-2-11-5-6-13-9-4-3-8(10)7-12-9/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
MBVNFRHVIUKBED-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
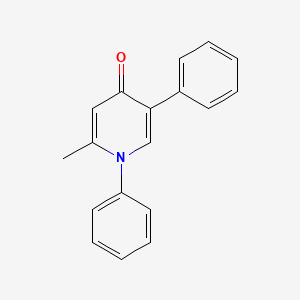
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
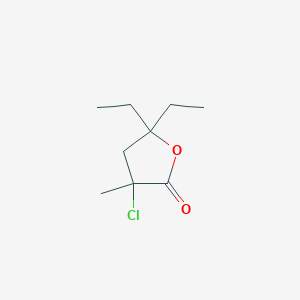
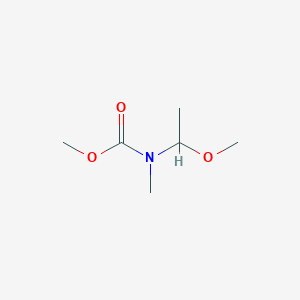
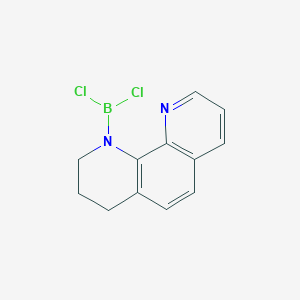
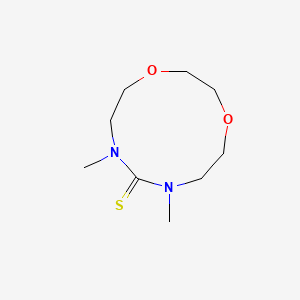


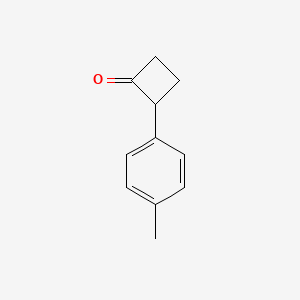
![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

